molecular formula C6H11NO4 B3317794 (2R,3R)-3-Methylglutamic acid CAS No. 97550-61-3

(2R,3R)-3-Methylglutamic acid

Cat. No. B3317794
CAS RN: 97550-61-3
M. Wt: 161.16 g/mol
InChI Key: FHJNAFIJPFGZRI-NQXXGFSBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3R)-3-Methylglutamic acid” is a chemical compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 . It is also known by other synonyms such as “(2R,3R)-3-Me-Glu-OH”, “D-erythro-β-methylglutamic acid”, and "D-Glutamic acid, 3-methyl-, (3R)" .


Chemical Reactions Analysis

The specific chemical reactions involving “(2R,3R)-3-Methylglutamic acid” are not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3R)-3-Methylglutamic acid” are not detailed in the search results .

Scientific Research Applications

Synthesis Techniques

  • (2R,3R)-3-Methylglutamic acid has been a subject of interest in synthetic chemistry. Hartzoulakis and Gani (1994) explored the Arndt–Eistert homologation method to synthesize this compound, demonstrating its potential in chemical synthesis processes (Hartzoulakis & Gani, 1994).

Natural Occurrence and Derivatives

  • Natural products related to (2R,3R)-3-Methylglutamic acid have been isolated from seeds of Gleditsia caspica, highlighting its presence in nature and potential for deriving new compounds (Dardenne, Casimir, & Sørensen, 1974).

Applications in Neuropharmacology

  • Research has shown that certain derivatives of (2R,3R)-3-Methylglutamic acid, such as (2S,4R)-4-Methylglutamic acid, are high affinity ligands for specific glutamate receptors, indicating their potential use in neuropharmacology and as tools in neuroscience research (Gu, Lin, & Hesson, 1995).

Role in Antimicrobial Activity

  • A study by Xu et al. (2019) investigated the role of (2R,3R)-3-Methylglutamic acid in antimicrobial activity, particularly in the context of the lipodepsipeptide daptomycin, underscoringits importance in the development of antimicrobial agents (Xu, Hermant, Yang, Harris, & Brimble, 2019).

Enzymatic Synthesis

  • Enzymatic synthesis methods have been explored for the production of (2R,3R)-3-Methylglutamic acid isomers. Righini-Tapie and Azerad (1984) demonstrated the production of these isomers using glutamate dehydrogenase, indicating the feasibility of biotechnological production methods (Righini-Tapie & Azerad, 1984).

Biochemical and Genetic Analysis

  • Research into 3-methylglutaconic aciduria type IV has provided insights into the metabolic and genetic aspects of disorders related to methylglutamic acid derivatives, including potential therapeutic targets (Wortmann et al., 2009).

Stereospecific Enzymatic Transformation

  • The biosynthetic pathway of 3-methyl glutamate, closely related to (2R,3R)-3-Methylglutamic acid, has been elucidated, demonstrating the stereochemical complexity and potential for biosynthetic engineering of related compounds (Mahlert et al., 2007).

Fermentative Production Potential

  • Studies on the fermentative production of N-methylglutamate, a derivative of methylglutamic acid, using recombinant bacteria highlight the potential for industrial-scale production of these compounds for various applications (Mindt, Walter, Risse, & Wendisch, 2018).

Neuroreceptor Mapping

  • The application of (2R,3R)-3-Methylglutamic acid derivatives in mapping neuroreceptors has been demonstrated, providing tools for understanding brain functions and disorders (Bailey et al., 2001).

Mechanism of Action

The mechanism of action for “(2R,3R)-3-Methylglutamic acid” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “(2R,3R)-3-Methylglutamic acid” are not specified in the search results .

Future Directions

The future directions or potential applications for “(2R,3R)-3-Methylglutamic acid” are not provided in the search results .

properties

IUPAC Name

(2R,3R)-2-amino-3-methylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNAFIJPFGZRI-NQXXGFSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Amino-3-methylpentanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-Methylglutamic acid
Reactant of Route 2
(2R,3R)-3-Methylglutamic acid
Reactant of Route 3
(2R,3R)-3-Methylglutamic acid
Reactant of Route 4
(2R,3R)-3-Methylglutamic acid
Reactant of Route 5
(2R,3R)-3-Methylglutamic acid
Reactant of Route 6
(2R,3R)-3-Methylglutamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.